(4-Bromothiophen-2-YL)methanamine Hydrochloride: A Technical Guide for Chemical Researchers and Drug Development Professionals
(4-Bromothiophen-2-YL)methanamine Hydrochloride: A Technical Guide for Chemical Researchers and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Thiophene Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the thiophene nucleus holds a privileged position, valued for its unique electronic properties and its role as a bioisostere for the phenyl ring. This guide provides an in-depth technical overview of (4-Bromothiophen-2-YL)methanamine hydrochloride (CAS No. 1171697-10-1), a key building block for the synthesis of novel therapeutic agents. While this compound is a valuable intermediate, it is important to note that detailed experimental data on its physicochemical properties are not extensively available in the public domain. Therefore, this guide synthesizes known information with established principles of chemical reactivity and structure-activity relationships to provide a comprehensive resource for researchers. We will delve into its chemical identity, explore its reactivity, discuss its applications in drug discovery, and provide a framework for its safe handling and use in the laboratory.
Chemical Identity and Physicochemical Properties
(4-Bromothiophen-2-YL)methanamine hydrochloride is a substituted aminothiophene, presenting as the hydrochloride salt of the parent amine. The presence of the bromine atom and the aminomethyl group at positions 4 and 2, respectively, of the thiophene ring provides two key points for molecular diversification.
Table 1: Chemical and Physical Properties of (4-Bromothiophen-2-YL)methanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1171697-10-1 | [1] |
| Molecular Formula | C5H7BrClNS | [1] |
| Molecular Weight | 228.54 g/mol | [1] |
| IUPAC Name | (4-bromothiophen-2-yl)methanamine;hydrochloride | [1] |
| Synonyms | (4-BROMOTHIOPHEN-2-YL)METHANAMINE HCL | [1] |
| Melting Point | Not available in published literature. | |
| Boiling Point | Not available in published literature. | |
| Solubility | Thiophene is generally soluble in organic solvents like ether and alcohol, but insoluble in water.[2] The hydrochloride salt form of amines is known to enhance aqueous solubility. |
A Note on Experimental Data: It is crucial to highlight that experimentally determined physical constants such as melting point and boiling point for (4-Bromothiophen-2-YL)methanamine hydrochloride are not readily found in peer-reviewed literature or major chemical databases. Commercial suppliers often do not provide this information. Researchers should, therefore, determine these properties experimentally upon receipt of the compound. The hydrochloride salt is expected to be a crystalline solid with a relatively high melting point compared to its free base.
Spectral Data and Characterization
Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of (4-Bromothiophen-2-YL)methanamine hydrochloride. While a specific, published spectrum for this compound is not available, a theoretical analysis based on its structure allows for the prediction of its key spectral features.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the aminomethyl group. The two aromatic protons on the thiophene ring will likely appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm). The methylene protons of the aminomethyl group would likely appear as a singlet or a broad singlet, shifted downfield due to the adjacent nitrogen atom. The protons of the ammonium group may be observable as a broad singlet, and its chemical shift could be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit five distinct signals corresponding to the carbon atoms of the bromothiophen-2-yl-methanamine core. The carbon atoms of the thiophene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the bromine will be influenced by the halogen's electronegativity and isotopic abundance. The methylene carbon of the aminomethyl group will appear in the aliphatic region, shifted downfield by the nitrogen atom.
2.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the compound. In an electrospray ionization (ESI) mass spectrum, the parent ion would be observed as the free amine, [(4-Bromothiophen-2-YL)methanamine+H]⁺, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
2.3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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N-H stretching vibrations of the primary amine hydrochloride in the range of 3200-2800 cm⁻¹.
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C-H stretching vibrations of the thiophene ring around 3100 cm⁻¹.
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C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.
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C-N stretching vibrations around 1250-1020 cm⁻¹.
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C-Br stretching vibrations typically appear in the fingerprint region below 700 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The synthetic value of (4-Bromothiophen-2-YL)methanamine hydrochloride lies in the orthogonal reactivity of its two primary functional groups: the bromo substituent on the thiophene ring and the primary aminomethyl group.
Figure 1: Key synthetic transformations of (4-Bromothiophen-2-YL)methanamine hydrochloride.
3.1. Reactions at the Aminomethyl Group
The primary amine functionality, after neutralization of the hydrochloride salt, is a versatile nucleophile. It can readily participate in a variety of reactions to build more complex molecular architectures:
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Amidation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields amide derivatives. This is a common strategy for introducing diverse side chains and modulating the physicochemical properties of a lead compound.
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Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, leads to the formation of secondary or tertiary amines.
3.2. Reactions at the Bromo Substituent
The bromine atom on the thiophene ring is well-suited for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The reactivity of halothiophenes in these reactions is well-documented, with 2-halothiophenes generally exhibiting higher reactivity than their 3-halo counterparts.
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Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a powerful method for forming biaryl and heteroaryl-aryl linkages.
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Stille Coupling: The coupling with organostannanes is another effective C-C bond-forming reaction.
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Heck Reaction: This reaction with alkenes allows for the introduction of vinyl groups.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines provides a route to aminothiophenes.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are prevalent in a wide array of approved drugs, demonstrating their importance in pharmaceutical research.[3] The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can lead to improved metabolic stability, enhanced potency, and altered selectivity profiles.[4]
(4-Bromothiophen-2-YL)methanamine hydrochloride serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. The ability to functionalize both the amine and the bromide allows for the rapid generation of a diverse set of molecules.
Structure-Activity Relationship (SAR) Studies: This building block is particularly useful in SAR studies. By keeping the bromothiophene core constant, medicinal chemists can systematically modify the amine functionality to probe interactions with a biological target. Conversely, the amine can be derivatized with a known pharmacophore, and the bromo position can be used to explore the impact of different substituents on activity and pharmacokinetic properties. While specific SAR studies detailing the use of (4-Bromothiophen-2-YL)methanamine hydrochloride are not abundant in the public literature, the general principles of thiophene-based drug design are well-established.[5]
Synthesis and Purification
Figure 2: A plausible synthetic workflow for (4-Bromothiophen-2-YL)methanamine hydrochloride.
A Conceptual Synthetic Protocol:
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Bromination of Thiophene: Selective bromination of thiophene at the 4-position can be challenging. Direct bromination tends to occur at the more reactive 2- and 5-positions. A multi-step process involving protection and directed bromination might be necessary.
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Formylation: Introduction of a formyl group at the 2-position of 4-bromothiophene could be achieved via a Vilsmeier-Haack reaction or by lithiation followed by quenching with dimethylformamide (DMF).
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Reductive Amination: The resulting 4-bromo-2-thiophenecarboxaldehyde can then undergo reductive amination with an ammonia source (e.g., ammonium chloride) and a suitable reducing agent (e.g., sodium cyanoborohydride) to yield the primary amine.
-
Hydrochloride Salt Formation: The free base of (4-Bromothiophen-2-YL)methanamine would then be treated with hydrochloric acid (typically as a solution in an organic solvent like diethyl ether or dioxane) to precipitate the hydrochloride salt.
-
Purification: The final product would be purified by recrystallization from an appropriate solvent system to achieve the desired purity for research applications.
Note on Practical Synthesis: Researchers intending to synthesize this compound should conduct a thorough literature search for analogous transformations and perform careful reaction optimization and characterization at each step.
Safety, Handling, and Toxicology
6.1. Hazard Identification
Based on available safety data sheets from commercial suppliers, (4-Bromothiophen-2-YL)methanamine hydrochloride is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
6.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Spill and Waste Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.
6.3. Toxicological Profile
Detailed toxicological studies on (4-Bromothiophen-2-YL)methanamine hydrochloride are not widely published. However, the toxicology of substituted thiophenes has been a subject of study, particularly in the context of drug metabolism and safety assessment. The metabolism of thiophene-containing compounds can sometimes lead to the formation of reactive intermediates, such as thiophene-S-oxides or epoxides, which may have toxicological implications.[7] A comprehensive safety evaluation of any novel compound derived from this starting material is essential.
Conclusion and Future Perspectives
(4-Bromothiophen-2-YL)methanamine hydrochloride is a strategically important building block for the synthesis of novel, biologically active molecules. Its value lies in the orthogonal reactivity of its amine and bromo functionalities, which allows for a high degree of molecular diversification. While there is a notable lack of publicly available, detailed experimental data for this specific compound, its chemical behavior can be reliably inferred from the well-established chemistry of aminothiophenes and bromothiophenes.
For researchers in drug discovery, this compound offers a gateway to new chemical space. The insights provided in this guide are intended to facilitate its effective use in the laboratory, from initial reaction planning to the consideration of the safety and toxicological profiles of its derivatives. As the quest for new therapeutics continues, the utility of versatile and well-characterized building blocks like (4-Bromothiophen-2-YL)methanamine hydrochloride will undoubtedly grow, underscoring the need for continued research and data dissemination within the scientific community.
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